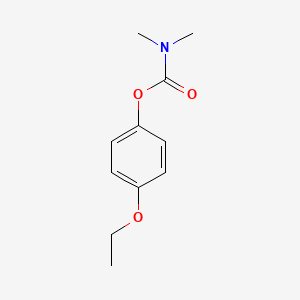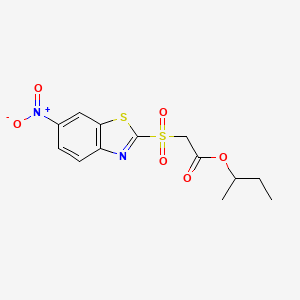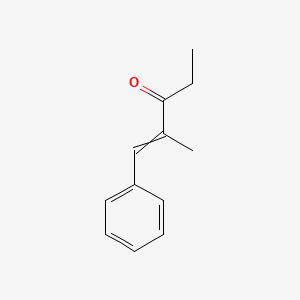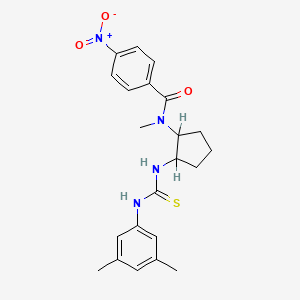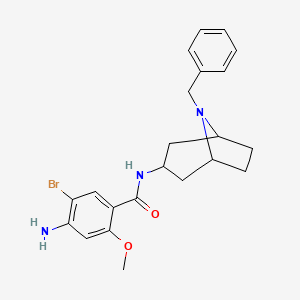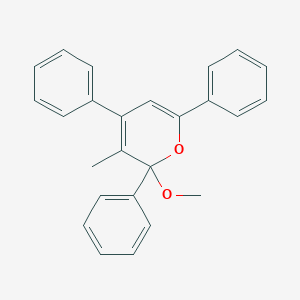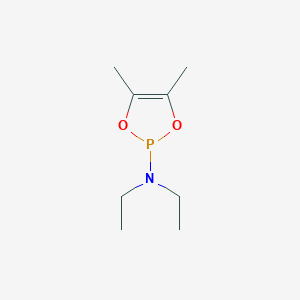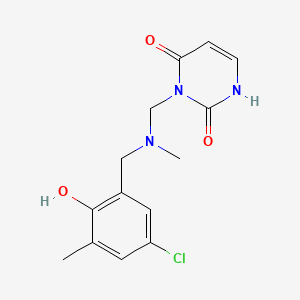
3,7,11-Trimethyldodeca-6,10-diene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,11-Trimethyldodeca-6,10-diene-1,3-diol is an organic compound belonging to the class of sesquiterpenoids. These compounds are characterized by having three isoprene units. The molecular formula of this compound is C15H28O2, and it is known for its diverse applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyldodeca-6,10-diene-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienal with appropriate reagents to introduce the hydroxyl groups at the 1 and 3 positions . The reaction conditions typically involve the use of catalysts and controlled temperature settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3,7,11-Trimethyldodeca-6,10-diene-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield diols or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3,7,11-Trimethyldodeca-6,10-diene-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial products.
Wirkmechanismus
The mechanism of action of 3,7,11-Trimethyldodeca-6,10-diene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 3,7,11-Trimethyldodeca-6,10-diene-1,3-diol include:
- (2E,6E)-Methyl 10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoate
- (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trienyl propionate
- 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl- (Nerolidol)
- 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- (Dehydronerolidol)
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of hydroxyl groups at the 1 and 3 positions. This unique structure imparts distinct chemical and biological properties, making it valuable for various specialized applications .
Eigenschaften
CAS-Nummer |
77949-51-0 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
3,7,11-trimethyldodeca-6,10-diene-1,3-diol |
InChI |
InChI=1S/C15H28O2/c1-13(2)7-5-8-14(3)9-6-10-15(4,17)11-12-16/h7,9,16-17H,5-6,8,10-12H2,1-4H3 |
InChI-Schlüssel |
NKVNMPYLLCKRSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCCC(C)(CCO)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methylene]-](/img/structure/B14439254.png)
